molecular formula C₁₄HD₁₄O₄P B1155749 Di-m-tolyl Phosphate-d14

Di-m-tolyl Phosphate-d14

Cat. No.: B1155749
M. Wt: 292.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-m-tolyl Phosphate-d14 is a stable, deuterium-labelled isotopic analog of Di-m-tolyl Phosphate, serving as a critical tool in advanced materials science research. Its primary documented application is in the complexation and solubilization of polyquinolines, a class of polymers with promising electronic properties. This process is essential for effectively processing these polymers into thin films that exhibit second-order optical nonlinearities, a key requirement for developing photonic devices such as optical switches and modulators . The incorporation of the deuterium label in this compound provides significant value for analytical studies, potentially allowing researchers to trace and quantify the compound's role and behavior in complex material systems using techniques like mass spectrometry. By studying the interactions and effects of Di-m-tolyl Phosphate-d14, researchers can gain deeper insights into the fabrication and performance of organic polymeric thin films for next-generation optical applications . This product is intended for research purposes in a laboratory setting only.

Properties

Molecular Formula

C₁₄HD₁₄O₄P

Molecular Weight

292.33

Synonyms

Phosphoric Acid Bis(3-methylphenyl) Ester-d14;  m-Tolyl Phosphate-d14 ((C7H7O)2(HO)PO);  Di-m-cresyl Phosphate-d14

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Ortho (o-) and Para (p-) Derivatives

Di-m-tolyl Phosphate-d14 is compared to its positional isomers, di-o-tolyl-phosphate-d14 (ortho-methyl substitution) and di-p-tolyl-phosphate-d14 (para-methyl substitution). Key differences include:

Property Di-m-tolyl Phosphate-d14 Di-p-tolyl Phosphate-d14 Di-o-tolyl Phosphate-d14
CAS Number 36400-46-1 2517379-41-6 TRC-D494577
Molecular Formula C₁₄D₁₄HO₄P C₁₄D₁₄HO₄P C₁₄HD₁₄O₄P
Purity >85% >95% >95%
Price (1 mg) €349.00 €362.00 Not Disclosed
Applications Solubilization studies Metabolite of tri-p-cresyl phosphate Flame retardant research
Stability Moisture-sensitive No data No data
  • Steric and Electronic Effects : The meta-substitution in di-m-tolyl reduces steric hindrance compared to ortho isomers, enhancing its solubility in polar solvents. Para-substituted derivatives (e.g., di-p-tolyl) exhibit higher thermal stability due to symmetrical molecular geometry .
  • Analytical Utility: Di-p-tolyl-phosphate-d14 is critical in tracing the metabolic degradation of tri-p-cresyl phosphate, a neurotoxic flame retardant . In contrast, di-m-tolyl derivatives are prioritized in solubilization studies due to their lower melting point (158–159°C for non-deuterated form) compared to para isomers .

Non-Deuterated Analogues

Non-deuterated di-m-tolyl phosphate (CAS: 36400-46-1) has a molecular weight of 278.24 g/mol and is used as a precursor in deuterated synthesis. It is priced lower (€309.00–€2,095.00) but lacks isotopic stability, limiting its use in quantitative mass spectrometry .

Chlorinated Derivatives

Di-p-tolyl Chlorophosphate-d14 (CAS: N/A), a chlorinated analog, is used as a reactive intermediate in synthesizing organophosphate esters.

Key Research Findings

  • Environmental Persistence : Deuterated OPFRs like di-m-tolyl Phosphate-d14 exhibit extended environmental half-lives due to deuterium’s kinetic isotope effect, making them valuable tracers in ecological studies .
  • Metabolic Pathways : Di-p-tolyl-phosphate-d14 is identified as a biomarker for tri-p-cresyl phosphate exposure, with studies detecting its presence in hepatic microsomal assays .
  • Cost vs. Purity Trade-off : Despite lower purity (85%), di-m-tolyl Phosphate-d14 remains cost-effective for large-scale environmental monitoring compared to higher-purity para isomers (>95%) .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Di-m-tolyl Phosphate-d14?

Answer:
Deuteration of Di-m-tolyl Phosphate typically involves hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration using D₂O or deuterated solvents). Post-synthesis, characterization should include:

  • Nuclear Magnetic Resonance (NMR): Compare proton and deuterium spectra to confirm deuteration efficiency (≥95% D-incorporation is ideal for isotopic purity).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak for m/z corresponding to the deuterated mass (e.g., +14 Da for d₁₄).
  • Purity Assessment: Use HPLC with UV/Vis detection to ensure minimal unlabeled precursor remains.
    Refer to PubChem or vendor-specific protocols (e.g., Sigma-Aldrich) for analogous deuterated organophosphate synthesis workflows .

Basic: Which analytical techniques are optimal for detecting Di-m-tolyl Phosphate-d14 in complex matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Utilize deuterated analogs as internal standards to correct for matrix effects. Optimize ionization (e.g., ESI-negative mode) for phosphate esters.
  • Isotopic Dilution Analysis: Pre-spike samples with a known quantity of Di-m-tolyl Phosphate-d14 to quantify recovery rates.
  • Chromatographic Separation: Use C18 columns with mobile phases buffered at pH 3–5 to enhance retention and resolution.
    For methodological precedents, consult bioanalytical studies on structurally similar compounds (e.g., hemoglobin interactions in ) .

Advanced: How can researchers design experiments to assess the stability of Di-m-tolyl Phosphate-d14 under varying physiological conditions?

Answer:

  • Stress Testing: Incubate the compound at 37°C in buffers mimicking physiological pH (e.g., 2.0, 7.4, 9.0) and analyze degradation via time-point sampling.
  • Kinetic Analysis: Use first-order decay models to calculate half-life (t1/2t_{1/2}) under hydrolytic or enzymatic conditions.
  • Isotope Effects: Compare degradation rates of deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIEs).
    Reference ’s compatibility studies on TDPP for experimental design parallels .

Advanced: What role does Di-m-tolyl Phosphate-d14 play in tracing metabolic pathways in in vitro models?

Answer:
As a deuterated tracer, it enables:

  • Isotopic Labeling: Track metabolic products via MS fragmentation patterns (e.g., identifying deuterated metabolites in hepatocyte assays).
  • Enzyme Kinetics: Study phosphorylation/dephosphorylation pathways by quantifying deuterium retention in intermediates.
  • Cross-Validation: Pair with radiolabeled (e.g., ³²P) analogs to confirm pathway specificity.
    Similar approaches are described in ’s toxicological studies using protease inhibitors .

Advanced: How should researchers resolve contradictions in experimental data involving Di-m-tolyl Phosphate-d14?

Answer:
Common discrepancies arise from:

  • Batch Variability: Verify deuteration efficiency and purity via NMR/MS for each batch.
  • Matrix Interference: Use blank matrices (e.g., plasma, tissue homogenates) to identify co-eluting contaminants.
  • Instrument Calibration: Regularly validate MS detectors with certified reference standards.
    Cross-reference regulatory guidelines (e.g., FDA protocols in ) for quality control frameworks .

Methodological Optimization: How can detection sensitivity be enhanced for trace-level Di-m-tolyl Phosphate-d14 in environmental samples?

Answer:

  • Preconcentration: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Derivatization: Use pentafluorobenzyl bromide to increase MS ionization efficiency.
  • Low-Temperature Ionization: Reduce in-source fragmentation by lowering ESI probe temperatures.
    ’s bioanalytical protocols for hemoglobin analysis provide analogous optimization strategies .

Advanced: What experimental approaches are suitable for studying interactions between Di-m-tolyl Phosphate-d14 and cellular proteins?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics with immobilized proteins (e.g., esterases or albumin).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) of interactions.
  • Fluorescence Quenching: Monitor tryptophan fluorescence changes upon ligand binding.
    ’s protease inhibition models offer methodological parallels .

Basic: What safety protocols are critical when handling Di-m-tolyl Phosphate-d14 in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods for weighing and solubilization to avoid inhalation.
  • Waste Disposal: Segregate deuterated waste from general chemical waste per OSHA/NIOSH guidelines.
    Regulatory frameworks in (e.g., FDA-compliant handling) provide additional guidance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.